8-Chloro-8-nonenenitrile

Descripción general

Descripción

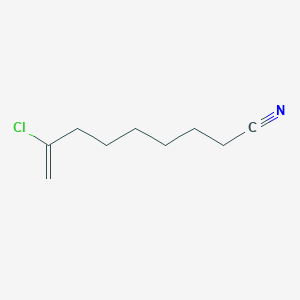

8-Chloro-8-nonenenitrile is an organic compound characterized by the presence of a chlorine atom and a nitrile group attached to a nonene backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-8-nonenenitrile typically involves the chlorination of 8-nonenenitrile. One common method includes the reaction of 8-nonenenitrile with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions: 8-Chloro-8-nonenenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Reduction: LiAlH₄ in dry ether or hydrogen gas with a palladium catalyst.

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products:

Substitution: Formation of 8-azido-8-nonenenitrile or 8-alkoxy-8-nonenenitrile.

Reduction: Formation of 8-chloro-8-nonenamine.

Oxidation: Formation of 8-chloro-8-nonenoic acid.

Aplicaciones Científicas De Investigación

8-Chloro-8-nonenenitrile has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mecanismo De Acción

The mechanism by which 8-Chloro-8-nonenenitrile exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the nitrile group is converted to an amine, altering the compound’s reactivity and potential biological activity.

Comparación Con Compuestos Similares

8-Chloro-8-nonenenitrile can be compared with other similar compounds such as:

8-Bromo-8-nonenenitrile: Similar in structure but with a bromine atom instead of chlorine, which can affect its reactivity and the types of reactions it undergoes.

8-Fluoro-8-nonenenitrile: Contains a fluorine atom, leading to different electronic effects and potentially different applications.

8-Iodo-8-nonenenitrile: The presence of iodine can significantly alter the compound’s reactivity and its use in organic synthesis.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of halogenated nonenenitriles in chemical research and industry.

Actividad Biológica

8-Chloro-8-nonenenitrile is a nitrile compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial activities based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a chlorinated alkene and a nitrile functional group. This configuration is essential for its biological interactions and efficacy.

1. Anti-inflammatory Activity

Research has shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies utilizing RAW 264.7 murine macrophages have demonstrated that certain nitriles can inhibit nitric oxide (NO) production, which is a marker of inflammation. The anti-inflammatory ratio for various compounds was reported, with some showing IC50 values as low as 6.24 μM for NO release .

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. It has been found that similar compounds can induce apoptosis in cancer cell lines. For example, a compound with structural similarities was shown to have an IC50 value of 7.29 μM against the SW1116 colon cancer cell line . The mechanism involves cell cycle arrest at the G2/M phase and inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.

3. Antimicrobial Activity

The antimicrobial properties of nitriles, including this compound, have also been investigated. Certain derivatives have been identified as effective antimicrobial agents suitable for cosmetic applications . The specific mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various nitriles using the RAW 264.7 macrophage model. The results indicated that compounds with electron-withdrawing groups, such as chlorine, enhanced anti-inflammatory activity compared to those with electron-donating groups.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 6.24 | Inhibition of NO production |

| Compound B | 12.50 | Modulation of cytokine release |

Case Study 2: Anticancer Activity

In another study focused on anticancer activity, a series of nitrile derivatives were tested against multiple cancer cell lines. The findings highlighted that structural modifications significantly influenced cytotoxicity.

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound C | MCF7 (breast) | 0.24 |

| Compound D | HCT116 (colon) | 0.26 |

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Nitriles can act as enzyme inhibitors by binding to active sites.

- Cell Cycle Modulation : Compounds can induce cell cycle arrest, preventing cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in microbial cells, leading to cell death.

Propiedades

IUPAC Name |

8-chloronon-8-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN/c1-9(10)7-5-3-2-4-6-8-11/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGXUAAHWXYEFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501313011 | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951887-64-2 | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-8-nonenenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501313011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.